

Edaravone and its Role in Reducing Oxidative Stress in ALS

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Compound of Interest		
Compound Name:	ALS-I	
Cat. No.:	B1665272	Get Quote

Edaravone (brand names Radicava®, Radicut®) is a potent free radical scavenger that has been approved for the treatment of ALS.[1][2] Its neuroprotective effects are largely attributed to its ability to reduce oxidative stress, a key pathological mechanism in the degeneration of motor neurons in ALS.[3][4][5][6]

Mechanism of Action

Edaravone is a low-molecular-weight antioxidant that can cross the blood-brain barrier.[7] Its primary mechanism involves scavenging a variety of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3][4] Specifically, Edaravone has been shown to:

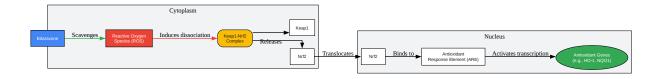
- Scavenge Free Radicals: It effectively neutralizes hydroxyl radicals (•OH) and peroxynitrite
 (ONOO-), two highly reactive and damaging free radicals implicated in neuronal cell death in
 ALS.[1][4][8]
- Inhibit Lipid Peroxidation: Edaravone protects cell membranes from damage by inhibiting the chain reaction of lipid peroxidation initiated by free radicals.[3]
- Modulate Signaling Pathways: Edaravone's antioxidant activity is also linked to the activation
 of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a key
 transcription factor that regulates the expression of numerous antioxidant and cytoprotective
 genes.





Signaling Pathway of Edaravone in Oxidative Stress Reduction

The neuroprotective effects of Edaravone are mediated, in part, through the activation of the Nrf2/Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Edaravone promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of target genes, leading to the transcription of various antioxidant enzymes and proteins.



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Edaravone's activation of the Nrf2/ARE signaling pathway.

Quantitative Data on Edaravone's Efficacy

The following table summarizes key quantitative findings from preclinical and clinical studies on Edaravone's effect on oxidative stress markers and clinical outcomes in ALS.



Parameter Measured	Model/Stud y Population	Treatment Group	Control Group	Percentage Change/Eff ect Size	Reference
3- Nitrotyrosine (CSF)	ALS Patients (Phase II study)	Edaravone (60 mg/day)	Pre-treatment	Markedly reduced to almost undetectable levels	[9]
Revised ALS Functional Rating Scale (ALSFRS-R) Decline	ALS Patients (Phase II study)	Edaravone (60 mg/day)	Pre-treatment	Decline of 2.3 \pm 3.6 points vs. 4.7 \pm 2.1 points (p=0.039)	[9]
Plasma Uric Acid	ALS Patients	Edaravone administratio n	Untreated ALS patients	Significantly increased	[10]
Motor Neuron Survival	SOD1G93A mouse model	Edaravone treatment	Untreated SOD1G93A mice	Significantly slowed motor decline	
Oxidative Stress Markers (dROMS)	Nrf2/G93A mice	Edaravone treatment	Untreated Nrf2/G93A mice	Significantly alleviated	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating Edaravone.

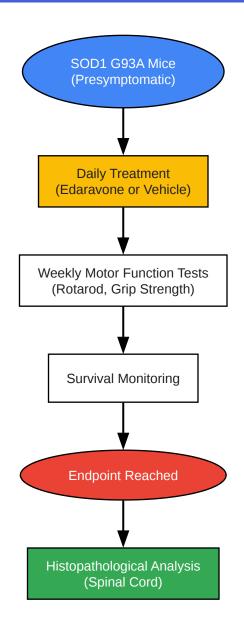
In Vivo Study: SOD1G93A Mouse Model

 Objective: To evaluate the effect of Edaravone on motor function and survival in a transgenic mouse model of ALS.



- Animal Model: Transgenic mice expressing the human G93A mutant superoxide dismutase 1 (SOD1G93A), a widely used model that recapitulates key features of ALS.
- Experimental Groups:
 - SOD1G93A mice treated with Edaravone (e.g., 3 mg/kg, intraperitoneal injection, daily).
 - SOD1G93A mice treated with vehicle (placebo).
 - Wild-type littermates as a non-diseased control group.
- Methodology:
 - Treatment Administration: Daily intraperitoneal injections of Edaravone or vehicle, starting at a presymptomatic or early symptomatic stage.
 - Motor Function Assessment: Weekly or bi-weekly evaluation of motor performance using tests such as the rotarod test, grip strength test, and footprint analysis.
 - Survival Analysis: Monitoring of lifespan until a defined endpoint (e.g., inability to right within 30 seconds).
 - Histopathological Analysis: Post-mortem examination of spinal cord sections to quantify motor neuron loss and assess markers of oxidative stress (e.g., 4-HNE, 8-OHdG) via immunohistochemistry.
- Workflow Diagram:





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